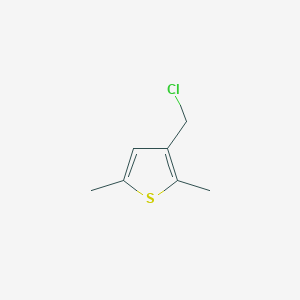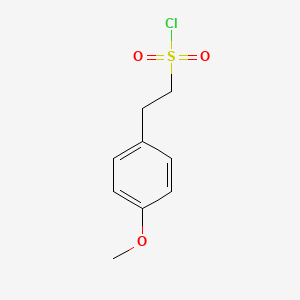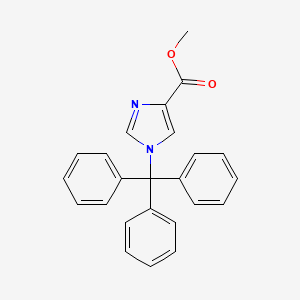
methyl 1-trityl-1H-imidazole-4-carboxylate
Descripción general
Descripción
Methyl 1-trityl-1H-imidazole-4-carboxylate (MTIC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the imidazole family, which is known for its diverse biological activities. MTIC has been extensively studied for its anti-cancer properties, and its synthesis, mechanism of action, and biochemical and physiological effects have been investigated in detail. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Methyl 1-trityl-1H-imidazole-4-carboxylate and its derivatives have been extensively utilized in various synthesis and structural studies. For instance, Ewing et al. (1995) described the synthesis of Ethyl 1-methyl-4-(β-D-ribofuranosylamino)imidazole-5-carboxylate from ethyl 5-amino-1-(5-O-trityl-2,3-O-isopropylidene-β-D-ribofuranosyl)imidazole-4-carboxylate, showcasing its application in nucleoside synthesis (Ewing et al., 1995). Richter et al. (2023) reported on the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, obtained as a side product in the synthesis of an antitubercular agent, indicating its relevance in crystallography and structural chemistry (Richter et al., 2023).
Fungicidal and Antimicrobial Applications
Methyl 1-trityl-1H-imidazole-4-carboxylate derivatives have also been explored for their fungicidal and antimicrobial properties. Mao et al. (2015) synthesized triorganotin carboxylates of 1-methyl-1H-imidazole-4-carboxylic acid and found them to exhibit broad-spectrum fungicidal activities (Mao et al., 2015). Additionally, Pittillo and Hunt (1967) demonstrated that Methyl-5(or 4)-(3,3-dimethyl-1-triazeno)-imidazole-4(or 5)-carboxylate showed in vitro antimicrobial activity against a variety of microorganisms, indicating its potential in antimicrobial research (Pittillo & Hunt, 1967).
Applications in Organic Chemistry and Material Science
In the field of organic chemistry and material science, methyl 1-trityl-1H-imidazole-4-carboxylate derivatives have been used in various synthesis processes. De Luca et al. (2005) utilized alkyl N-methyl-N-polystyreneamino-2-isocyanoacrylate for the synthesis of 1-substituted imidazole-4-carboxylates, employing a "catch and release" methodology, which highlights its role in facilitating organic synthesis methods (De Luca et al., 2005). Additionally, Schechter and Savinell (2002) investigated the use of imidazole and 1-methyl imidazole in phosphoric acid doped polybenzimidazole, a high-temperature proton-conducting polymer electrolyte, demonstrating its application in the development of fuel cell technology (Schechter & Savinell, 2002).
Propiedades
IUPAC Name |
methyl 1-tritylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-28-23(27)22-17-26(18-25-22)24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSUCNKNEPJLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-trityl-1H-imidazole-4-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

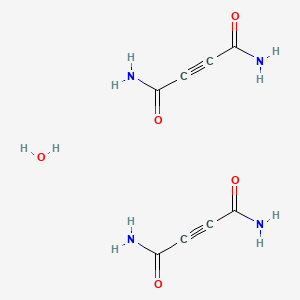
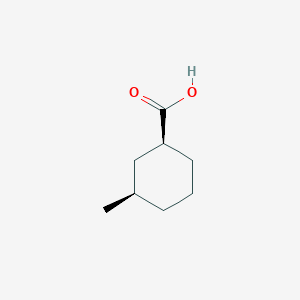
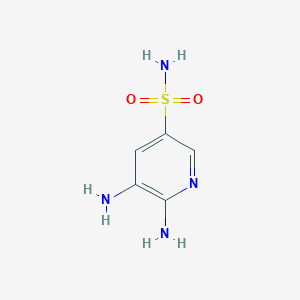
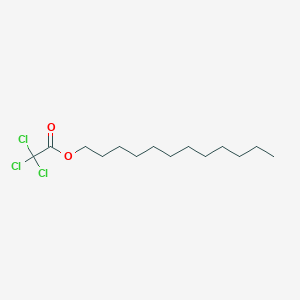
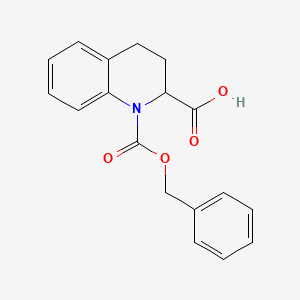

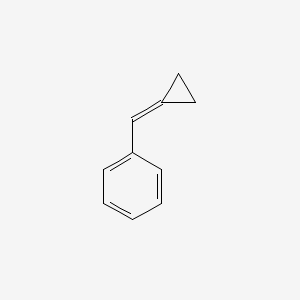

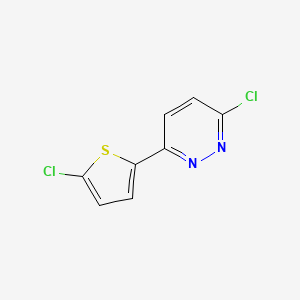

![Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]-](/img/structure/B3371671.png)
![3-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B3371674.png)
